

An In-depth Technical Guide to Azido-PEG12-alcohol: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azido-PEG12-alcohol**

Cat. No.: **B11828363**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of **Azido-PEG12-alcohol**. This bifunctional molecule is a cornerstone in the field of bioconjugation and drug development, primarily utilized as a hydrophilic linker to connect molecules of interest. Its unique combination of an azide group, a polyethylene glycol (PEG) spacer, and a terminal hydroxyl group offers researchers a versatile tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

Azido-PEG12-alcohol, systematically named 35-azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-ol, is a well-defined, monodisperse PEG linker.^[1] The presence of the twelve ethylene glycol units confers high water solubility to the molecule and any conjugate it is a part of.^{[1][2]} This increased hydrophilicity can improve the pharmacokinetic properties of therapeutic molecules by reducing aggregation and improving *in vivo* stability.

Property	Value	References
Chemical Formula	C ₂₄ H ₄₉ N ₃ O ₁₂	[1]
Molecular Weight	571.67 g/mol	[1]
CAS Number	1821464-55-4, 73342-16-2	
Appearance	Liquid or White Solid	
Purity	Typically >95%	
Solubility	Soluble in water, DMSO, DMF, and DCM.	

Table 1: Key Chemical and Physical Properties of **Azido-PEG12-alcohol**

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of **Azido-PEG12-alcohol**. For long-term storage (months to years), it is recommended to store the compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is sufficient. The compound is stable enough for shipping at ambient temperatures for a few weeks.

Reactivity and Functional Groups

The utility of **Azido-PEG12-alcohol** stems from its two distinct functional groups: the terminal azide and the terminal hydroxyl group.

The Azide Group: A Gateway to "Click" Chemistry

The azide moiety is a key player in "click" chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. This makes the azide group on **Azido-PEG12-alcohol** an ideal handle for conjugation to a wide range of molecules. It readily participates in two main types of cycloaddition reactions:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and highly reliable reaction joins the azide with a terminal alkyne to form a stable triazole linkage. The reaction

is typically catalyzed by a Cu(I) source, often generated *in situ* from a Cu(II) salt and a reducing agent like sodium ascorbate.

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. The release of ring strain drives the reaction forward, eliminating the need for a potentially cytotoxic copper catalyst and making it highly suitable for applications in living systems.

The Hydroxyl Group: A Site for Further Derivatization

The terminal hydroxyl group provides an additional site for chemical modification. It can be functionalized through various standard organic chemistry reactions, such as esterification or etherification, to introduce other reactive groups or to attach it to a solid support. This dual functionality allows for the sequential or orthogonal synthesis of complex molecular architectures.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Azido-PEG12-alcohol**. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of **Azido-PEG12-alcohol** to a molecule containing a terminal alkyne.

Materials:

- **Azido-PEG12-alcohol**
- Alkyne-functionalized molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium Ascorbate

- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a Cu(I)-stabilizing ligand
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Azido-PEG12-alcohol** (e.g., 10 mM in DMSO).
 - Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
 - Prepare a stock solution of CuSO₄ (e.g., 100 mM in deionized water).
 - Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in deionized water) immediately before use.
 - Prepare a stock solution of the THPTA or TBTA ligand (e.g., 50 mM in DMSO/water).
- Reaction Setup:
 - In a reaction vessel, add the alkyne-functionalized molecule to the reaction buffer to achieve the desired final concentration.
 - Add **Azido-PEG12-alcohol** to the reaction mixture, typically at a 1.1 to 1.5 molar excess relative to the alkyne.
 - Add the Cu(I)-stabilizing ligand to the mixture. A 5-fold molar excess of ligand to copper is often used.
 - Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
- Reaction Initiation and Incubation:

- Initiate the reaction by adding the CuSO₄ stock solution, followed immediately by the freshly prepared sodium ascorbate stock solution. A final concentration of 0.1-1 mM CuSO₄ and 1-5 mM sodium ascorbate is common.
- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

• Purification:

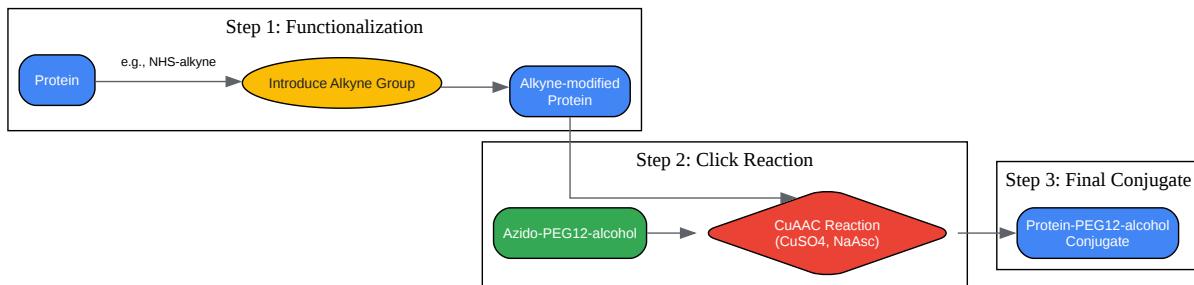
- Upon completion, the product can be purified using methods appropriate for the conjugate, such as size exclusion chromatography, reversed-phase HPLC, or dialysis to remove unreacted reagents and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of **Azido-PEG12-alcohol** to a molecule functionalized with a DBCO group.

Materials:

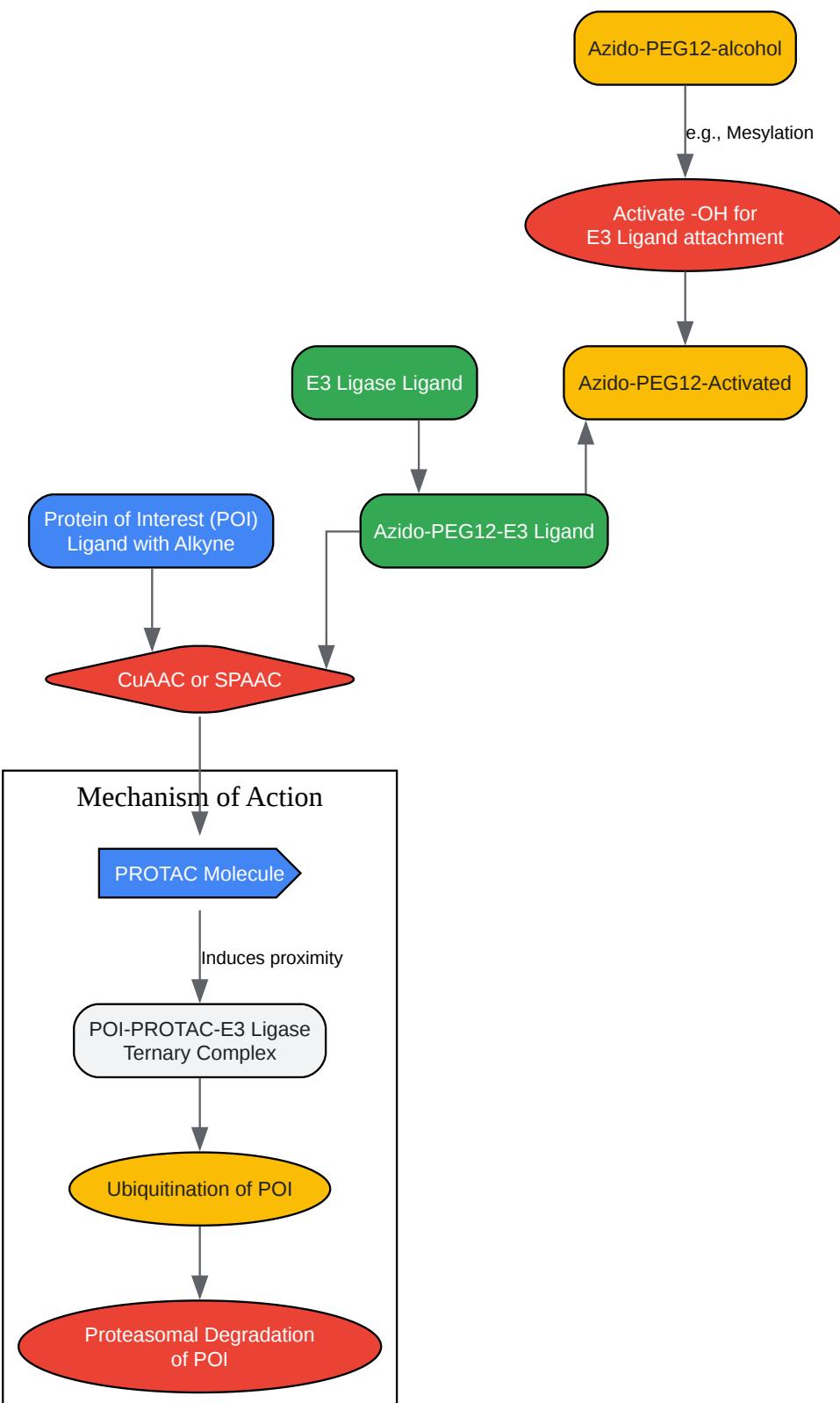
- **Azido-PEG12-alcohol**
- DBCO-functionalized molecule of interest
- Reaction Buffer (e.g., PBS, pH 7.4)
- DMSO or other suitable organic solvent


Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Azido-PEG12-alcohol** (e.g., 10 mM in DMSO).
 - Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent. Ensure the solvent is miscible with the aqueous reaction buffer.

- Reaction Setup:
 - In a reaction vessel, dissolve the DBCO-functionalized molecule in the reaction buffer.
 - Add the **Azido-PEG12-alcohol** stock solution to the reaction mixture. A molar excess of 1.5 to 10-fold of one reactant can be used to drive the reaction to completion. The final concentration of the organic solvent should typically be kept below 10-15% to avoid precipitation of biomolecules.
- Reaction Incubation:
 - Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight. The reaction progress can be monitored by observing the disappearance of the DBCO absorbance at approximately 310 nm using UV-Vis spectroscopy, or by LC-MS.
- Purification:
 - Purify the conjugate using a method suitable for the product, such as size exclusion chromatography or HPLC, to remove any unreacted starting materials.

Applications and Workflows


Azido-PEG12-alcohol is a versatile tool in the development of complex biomolecules and therapeutic agents. Below are diagrams illustrating its application in two key areas.

[Click to download full resolution via product page](#)

Figure 1: General workflow for protein bioconjugation using **Azido-PEG12-alcohol** via CuAAC.

The workflow in Figure 1 illustrates the conjugation of **Azido-PEG12-alcohol** to a protein. Initially, the protein is functionalized with an alkyne group. Subsequently, the alkyne-modified protein is reacted with **Azido-PEG12-alcohol** through a copper-catalyzed click reaction to form a stable conjugate. The terminal hydroxyl group on the PEG linker remains available for further modification if desired.

[Click to download full resolution via product page](#)

Figure 2: Logical workflow for the synthesis and mechanism of action of a PROTAC utilizing **Azido-PEG12-alcohol**.

Figure 2 depicts a common strategy for synthesizing a PROTAC molecule. The hydroxyl group of **Azido-PEG12-alcohol** is first activated to allow for the attachment of an E3 ligase ligand. The resulting azide-functionalized linker-ligand construct is then "clicked" to a ligand for the protein of interest (POI) that has been modified with an alkyne. The final PROTAC molecule acts by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Conclusion

Azido-PEG12-alcohol is a highly valuable and versatile chemical tool for researchers in the life sciences. Its well-defined structure, hydrophilicity, and dual-functionality make it an ideal linker for a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics. The robust and efficient click chemistry reactions enabled by its azide group, coupled with the potential for further modification at its hydroxyl terminus, provide a powerful platform for the construction of complex and precisely defined molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-PEG12-alcohol, 73342-16-2 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Azido-PEG12-alcohol: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11828363#chemical-properties-of-azido-peg12-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com